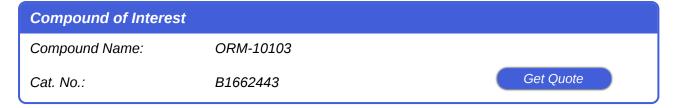


potential off-target effects of ORM-10103 at high concentrations

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Technical Support Center: ORM-10103

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using **ORM-10103**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **ORM-10103**?

ORM-10103 is a selective inhibitor of the Sodium-Calcium Exchanger (NCX). It effectively blocks both the forward (Ca2+ efflux) and reverse (Ca2+ influx) modes of NCX, playing a crucial role in regulating intracellular calcium homeostasis, particularly in cardiac myocytes.[1] [2][3][4]

Q2: What are the known on-target potencies of **ORM-10103**?

ORM-10103 exhibits submicromolar potency against the cardiac NCX1 isoform.

On-Target Potency of ORM-10103



Target	Mode	EC50 (nM)	Reference
NCX1	Forward (outward current)	780	[2]
NCX1	Reverse (inward current)	960	[2]

Q3: Are there any known off-target effects of **ORM-10103**, especially at high concentrations?

Yes, while **ORM-10103** is a selective inhibitor, a notable off-target effect has been identified at higher concentrations.

Known Off-Target Effects of ORM-10103

Off-Target	Concentration	Effect	Reference
Rapid delayed rectifier K+ current (IKr)	3 μΜ	~20% inhibition	[1][2][3][5][6][7][8]

ORM-10103 has been shown to be highly selective against other ion channels at concentrations up to 10 μ M, including the L-type calcium channel (ICaL) and the Na+/K+ pump. [3][4][6][9]

Troubleshooting Guide

Problem 1: I am observing a prolongation of the action potential duration (APD) in my cardiomyocyte preparations after applying **ORM-10103**. Is this expected?

This is a potential and known consequence of using **ORM-10103**, particularly at concentrations of 3 µM and higher. The observed APD prolongation is likely due to the off-target inhibition of the rapid delayed rectifier potassium current (IKr), which plays a critical role in cardiac repolarization.[1][5][8]

Troubleshooting Steps:

 Confirm Concentration: Double-check the final concentration of ORM-10103 in your experimental buffer.



- Lower Concentration: If experimentally feasible, try using a lower concentration of ORM-10103 to minimize the IKr inhibition while still achieving sufficient NCX blockade.
- Control Experiment: Include a positive control for IKr inhibition (e.g., E-4031) to confirm the sensitivity of your preparation to IKr blockers.
- Data Interpretation: When analyzing your data, consider the dual effect of ORM-10103 on both NCX and IKr, especially when interpreting effects on APD and arrhythmogenic potential.

Problem 2: My experimental results are inconsistent or show high variability.

Inconsistent results can arise from issues with compound stability, solubility, or experimental technique.

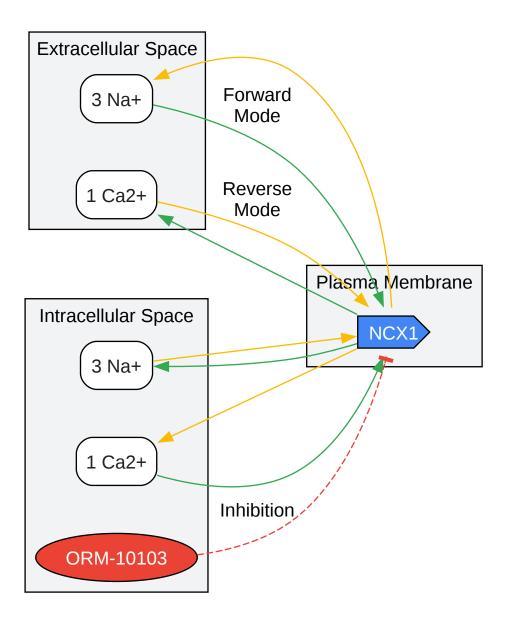
Troubleshooting Steps:

- Compound Handling:
 - Storage: Store ORM-10103 as a stock solution at -20°C or -80°C.
 - Solubility: Ensure ORM-10103 is fully dissolved in the vehicle (e.g., DMSO) before further dilution into your aqueous experimental buffer. Precipitates can lead to inaccurate concentrations.
 - Working Solution: Prepare fresh working solutions daily from the stock to avoid degradation.
- Experimental Setup:
 - Voltage-Clamp Artifacts: When performing patch-clamp experiments, be mindful of potential artifacts such as series resistance errors, which can be exacerbated when recording fast currents. Ensure proper compensation.
 - Temperature Control: Maintain a stable temperature throughout your experiment, as ion channel kinetics are temperature-sensitive.

Signaling Pathways and Experimental Workflows



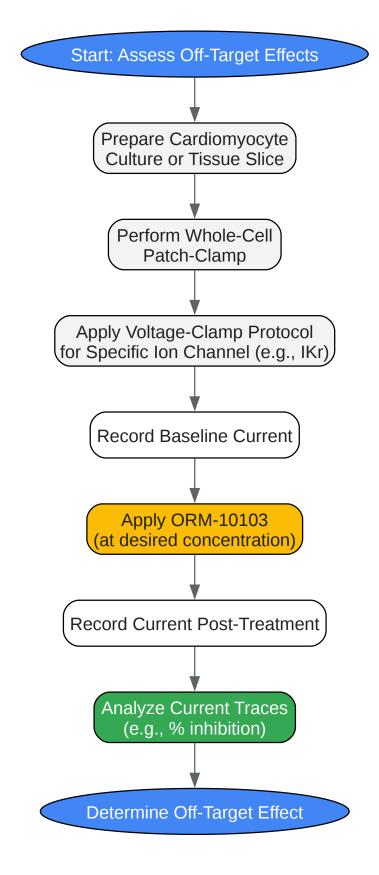
To visualize the cellular context of **ORM-10103**'s action, the following diagrams illustrate the NCX signaling pathway and a typical experimental workflow for assessing off-target effects.



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Caption: NCX1 Signaling Pathway and **ORM-10103** Inhibition.





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Caption: Experimental Workflow for Off-Target Effect Assessment.



Detailed Experimental Protocols

Protocol 1: Measurement of NCX Current (I_NCX) using Whole-Cell Voltage-Clamp

This protocol is adapted from methodologies described for canine ventricular myocytes.[3]

- Cell Preparation: Isolate single ventricular myocytes using standard enzymatic digestion procedures. Allow cells to stabilize before recording.
- Solutions:
 - External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10 Glucose;
 pH adjusted to 7.4 with NaOH. To block other currents, add specific inhibitors such as nifedipine (for ICaL) and ouabain (for Na+/K+ pump).
 - Internal (Pipette) Solution (in mM): 120 CsOH, 20 CsCl, 10 TEA-Cl, 5 MgATP, 10 EGTA,
 10 HEPES; pH adjusted to 7.2 with Aspartic Acid.
- Voltage-Clamp Protocol:
 - Establish a whole-cell patch-clamp configuration.
 - Hold the cell at a holding potential of -40 mV.
 - Apply a descending-ascending ramp protocol: from -120 mV to +60 mV over 500 ms.
 - Record the current during the ramp protocol.
- Data Acquisition and Analysis:
 - Record baseline currents.
 - Apply ORM-10103 at the desired concentration and record the currents again.
 - To isolate I_NCX, subsequently apply a high concentration of a non-specific NCX blocker (e.g., 10 mM NiCl2) to measure the remaining current.



 The Ni2+-sensitive current represents the I_NCX. The effect of ORM-10103 is determined by comparing the I_NCX before and after drug application.

Protocol 2: Measurement of Rapid Delayed Rectifier K+ Current (I_Kr) using Whole-Cell Voltage-Clamp

This protocol is a standard method for assessing IKr in cardiac myocytes.

- Cell Preparation: As described in Protocol 1.
- Solutions:
 - External Solution (in mM): 135 NaCl, 5.4 KCl, 1 MgCl2, 1.8 CaCl2, 10 HEPES, 10
 Glucose; pH adjusted to 7.4 with NaOH. Add ICaL and IKs blockers (e.g., nifedipine and HMR-1556, respectively).
 - Internal (Pipette) Solution (in mM): 120 K-Aspartate, 20 KCl, 5 MgATP, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
- Voltage-Clamp Protocol:
 - Hold the cell at a holding potential of -40 mV.
 - Apply a depolarizing pulse to +20 mV for 1000 ms to activate IKr.
 - Repolarize the membrane to -40 mV to record the deactivating tail current. The amplitude
 of this tail current is a measure of IKr.
- Data Acquisition and Analysis:
 - Record the baseline IKr tail current.
 - Apply ORM-10103 at the desired concentration and record the tail current again.
 - The percentage of inhibition is calculated by comparing the tail current amplitude before and after the application of ORM-10103.



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